4-Methoxybenzo[d]isothiazol-3-amine
Description
Significance of Heterocyclic Ring Systems in Chemical Science
Heterocyclic compounds are foundational to chemical science, with over half of all known organic compounds classified as heterocyclic. msesupplies.com Their importance stems from their structural diversity and the unique chemical properties imparted by the presence of heteroatoms such as nitrogen, oxygen, and sulfur. openaccessjournals.comnumberanalytics.com This versatility makes them indispensable in numerous fields, most notably in medicinal chemistry, where it is estimated that 85% of all bioactive substances contain a heterocyclic moiety. msesupplies.com
The presence of heteroatoms within a ring system alters its electronic distribution, influencing properties like solubility, lipophilicity, and reactivity. msesupplies.comnumberanalytics.com This allows for the fine-tuning of molecular characteristics, a crucial aspect in the design of pharmaceuticals with enhanced efficacy and safety. msesupplies.com Beyond medicine, heterocyclic compounds are integral to the development of agrochemicals, dyes, polymers, and advanced materials such as organic conductors and semiconductors. msesupplies.comnumberanalytics.com Their continued exploration is a driving force behind innovation in both the life sciences and material science. msesupplies.comopenaccessjournals.com
Structural Characteristics of the Benzo[d]isothiazole Nucleus
The benzo[d]isothiazole nucleus is a fused heterocyclic system, consisting of a benzene (B151609) ring fused to an isothiazole (B42339) ring. arkat-usa.orgnih.gov Isothiazole itself is a five-membered ring containing a nitrogen and a sulfur atom in a 1,2-relationship. arkat-usa.org This arrangement of heteroatoms imparts distinct electronic features and reactivity to the scaffold. arkat-usa.org
The fusion of the benzene and isothiazole rings creates a rigid, planar structure that serves as a core for a variety of functionalized derivatives. The synthesis of the benzo[d]isothiazole scaffold can be approached through several strategies, often involving the cyclization of substituted phenyl precursors containing nitrogen and/or sulfur atoms. arkat-usa.org The specific arrangement and nature of substituents on the benzene ring can significantly influence the chemical and biological properties of the resulting molecule.
Contextualization of Benzo[d]isothiazol-3-amines as a Subclass of Research Interest
Within the broader family of benzo[d]isothiazoles, the 3-amino substituted derivatives have garnered considerable attention from the research community. The presence of an amino group at the 3-position of the isothiazole ring introduces a key functional handle for further chemical modification and a site for potential biological interactions.
Research has shown that benzo[d]isothiazole derivatives can exhibit a range of biological activities. For instance, some have been investigated for their potential as antiproliferative agents against various cancer cell lines. nih.gov The synthesis of benzo[d]isothiazol-3-amines has been achieved through methods such as the reaction of 3-substituted-2-fluorobenzonitriles with sodium sulfide (B99878), followed by treatment with ammonia (B1221849) and sodium hypochlorite (B82951). arkat-usa.org This highlights the ongoing efforts to develop efficient synthetic routes to access this important subclass of compounds.
Overview of Research Trajectories for 4-Methoxybenzo[d]isothiazol-3-amine and Analogues
The specific compound, this compound, features a methoxy (B1213986) group at the 4-position of the benzo[d]isothiazole core. This substitution pattern further refines the electronic and steric properties of the molecule, potentially influencing its reactivity and biological profile. While specific research on this compound is not extensively documented in the provided search results, the broader interest in benzo[d]isothiazole and benzothiazole (B30560) analogues provides a clear research context.
The research trajectories for analogous compounds, such as those based on the benzothiazole scaffold, are heavily focused on medicinal chemistry. jchemrev.comdntb.gov.uajchemrev.com Derivatives of benzothiazole have been explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. jchemrev.comjchemrev.comnih.gov The synthesis of various substituted benzothiazoles and benzo[d]isothiazoles is a continuous area of investigation, with a focus on creating libraries of compounds for biological screening. arkat-usa.orgnih.govsphinxsai.com The exploration of structure-activity relationships within these series of compounds is a key aspect of this research, aiming to identify potent and selective therapeutic agents. dntb.gov.ua
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2OS |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
4-methoxy-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C8H8N2OS/c1-11-5-3-2-4-6-7(5)8(9)10-12-6/h2-4H,1H3,(H2,9,10) |
InChI Key |
ZMIMCZXQNAIZQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC=C1)SN=C2N |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 4 Methoxybenzo D Isothiazol 3 Amine
Reactions on the Isothiazole (B42339) Heterocycle
The benzo[d]isothiazole core is a stable aromatic system. Reactions can target either the benzene (B151609) or the isothiazole portion of the fused ring system.
The benzene ring of the benzo[d]isothiazole system is subject to electrophilic aromatic substitution. The rate and regioselectivity of these reactions are heavily influenced by the existing substituents. In 4-Methoxybenzo[d]isothiazol-3-amine, the primary amine (-NH₂) and the methoxy (B1213986) (-OCH₃) groups are powerful activating substituents that direct incoming electrophiles to the ortho and para positions. ambeed.comlibretexts.org
Given the positions of the activating groups (C3-amine and C4-methoxy), the electron density of the benzene ring is significantly increased, making it more nucleophilic and prone to attack by electrophiles. nih.gov The primary sites for electrophilic attack are the C5 and C7 positions, which are ortho and para to the activating groups. For instance, bromination of aminobenzothiazoles has been shown to occur on the benzene ring at positions directed by the amine group. rsc.org Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to proceed at these activated positions.
Table 1: Predicted Regioselectivity of EAS Reactions
| Reaction Type | Electrophile (E⁺) | Predicted Major Products |
| Halogenation | Br⁺, Cl⁺ | 5-Halo and 7-Halo derivatives |
| Nitration | NO₂⁺ | 5-Nitro and 7-Nitro derivatives |
| Sulfonation | SO₃ | 5-Sulfonic acid and 7-Sulfonic acid derivatives |
| Friedel-Crafts | R⁺, RC(O)⁺ | 5-Alkyl/Acyl and 7-Alkyl/Acyl derivatives |
While the electron-rich benzene ring is generally resistant to nucleophilic attack, such reactions can occur on the benzo[d]isothiazole system under specific conditions. Nucleophilic aromatic substitution (SNAr) typically requires the presence of a good leaving group and/or strong electron-withdrawing groups to activate the ring. researchgate.netresearchgate.net
For example, the synthesis of 3-(alkyl/arylamino)benzo[d]isothiazole 1,1-dioxides is achieved through the reaction of 3-chlorobenzo[d]isothiazole 1,1-dioxide with various amines. orientjchem.org In this case, the chlorine atom acts as a leaving group, and the sulfone group strongly activates the ring towards nucleophilic attack. Similarly, the synthesis of some 3-aminobenzo[d]isothiazoles proceeds via nucleophilic aromatic substitution of a fluorine atom on a 2-fluorobenzonitrile (B118710) precursor. nih.govarkat-usa.org These examples indicate that if a suitable leaving group were installed at positions 5 or 7 of the this compound ring, substitution with strong nucleophiles would be feasible.
Transformations of the Amine Functionality
The primary amine at the C-3 position is a key site for a wide range of chemical modifications, allowing for the synthesis of a diverse library of derivatives.
The nucleophilic nature of the exocyclic amino group allows for straightforward functionalization through reactions like acylation and alkylation.
N-Acylation: The primary amine readily reacts with acylating agents such as acid chlorides and anhydrides in the presence of a base to form the corresponding amides. For instance, various 2-aminobenzothiazole (B30445) derivatives have been successfully acylated with different acyl chlorides. nih.govacs.org
Urea (B33335) Formation: Reaction with isocyanates provides a direct route to N-substituted ureas. This reaction has been demonstrated on related 2-aminobenzothiazole systems to produce a variety of urea derivatives. acs.org
N-Alkylation: While direct alkylation of the exocyclic amine can sometimes be challenging due to potential over-alkylation or competing reactions at the ring nitrogen, it is a possible transformation. Alkylation of the endocyclic nitrogen of the thiazole (B1198619) ring to form quaternary salts has also been observed in related systems. nih.gov A more controlled approach to N-substitution involves the reaction of a 3-halo-benzo[d]isothiazole precursor with a primary amine, as demonstrated in the synthesis of 3-(alkyl/arylamino)benzo[d]isothiazole 1,1-dioxides. orientjchem.org
Table 2: Examples of N-Functionalization Reactions on Amino-benzo[d]isothiazole Systems
| Reaction Type | Reagent | Product Type | Reference |
| N-Acylation | Acyl Chloride (R-COCl) | N-Acyl-3-aminobenzo[d]isothiazole | acs.org |
| Urea Formation | Isocyanate (R-NCO) | N-Aryl-N'-(benzo[d]isothiazol-3-yl)urea | acs.org |
| Nucleophilic Substitution | Primary/Secondary Amines on 3-chloro precursor | 3-(Alkyl/Arylamino)benzo[d]isothiazole | orientjchem.org |
As a primary amine, this compound is expected to undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the elimination of a water molecule. The resulting C=N double bond of the imine can be a useful functional handle for further transformations, such as reduction to a secondary amine.
The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the imine. While enamines are formed from secondary amines, this primary amine will exclusively form imines.
Chemical Modifications Involving the 4-Methoxy Group
The methoxy group at the C-4 position is a relatively stable ether linkage. However, it can be cleaved under specific, often harsh, conditions to yield the corresponding phenol. This transformation is a standard reaction for aryl alkyl ethers. libretexts.org
The most common method for cleaving aryl methyl ethers is treatment with strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with strong Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.comyoutube.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group (SN2 mechanism). The aromatic C-O bond remains intact because the sp²-hybridized carbon of the benzene ring is not susceptible to SN2 attack. libretexts.orgkhanacademy.org
This demethylation reaction would convert this compound into 3-amino-4-hydroxybenzo[d]isothiazole, providing a route to another important class of derivatives with a potentially different biological and chemical profile.
Cleavage and Introduction of Alkoxy Substituents
The cleavage of the 4-methoxy group, an aryl methyl ether, represents a potential transformation for this molecule. Generally, the cleavage of aryl ethers requires harsh reaction conditions due to the strength of the sp² carbon-oxygen bond. wikipedia.orgmasterorganicchemistry.com This reaction is typically achieved through the use of strong acids with a potent nucleophilic counter-ion, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com
The mechanism involves the initial protonation of the ether oxygen, converting the methoxy group into a better leaving group (an oxonium ion). Subsequently, a nucleophile, such as the iodide or bromide ion, attacks the methyl group in a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.com This process results in the formation of the corresponding 4-hydroxybenzo[d]isothiazol-3-amine and a methyl halide.
Alternatively, strong Lewis acids like boron tribromide (BBr₃) are highly effective for cleaving aryl ethers under milder conditions compared to hydrohalic acids. masterorganicchemistry.com The reaction proceeds via the formation of a complex between the Lewis acid and the ether oxygen, followed by intramolecular transfer of a bromide ion.
While these are the standard methods for aryl ether cleavage, specific studies documenting the cleavage of the methoxy group on this compound are not extensively reported in the literature. The presence of the amino and isothiazole functionalities may influence the reaction conditions required and the potential for side reactions.
Oxidative and Reductive Transformations of the Sulfur Atom
The sulfur atom in the isothiazole ring is in a relatively low oxidation state and is susceptible to oxidative transformations. These reactions can significantly alter the electronic properties and chemical reactivity of the molecule.
Formation of Sulfoxides and Sulfones
The sulfur atom within the benzo[d]isothiazole nucleus can be readily oxidized to form the corresponding S-oxide (sulfoxide) and S,S-dioxide (sulfone). This is a common transformation for heterocyclic compounds containing sulfur.
The oxidation to the sulfone is a known transformation for related compounds. For instance, 3-chlorobenzoisothiazole 1,1-dioxide is a documented precursor used in the synthesis of N-[3-[3-(4-morpholinylmethyl)phenoxy]propyl]-1,2-benzisothiazol-3-amine 1,1-dioxide. prepchem.com This demonstrates that the benzo[d]isothiazole amine scaffold is stable to the conditions required for sulfur oxidation.
The formation of the sulfone from this compound would typically involve treatment with a strong oxidizing agent. Common reagents for this type of transformation include hydrogen peroxide, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The resulting this compound 1,1-dioxide would exhibit significantly different chemical and physical properties compared to the parent amine due to the electron-withdrawing nature of the sulfone group.
Careful control of the reaction conditions and the stoichiometry of the oxidizing agent can, in principle, allow for the isolation of the intermediate sulfoxide (B87167), this compound 1-oxide. However, specific experimental protocols for the selective oxidation of this compound to either its sulfoxide or sulfone derivative are not detailed in the reviewed scientific literature.
Detailed research findings on the reductive transformations of the sulfur atom in this specific compound are not prominently featured in available chemical literature.
Rearrangement Reactions
The scientific literature does not extensively report on the rearrangement reactions of the this compound ring system. While molecular rearrangements are known for various other heterocyclic systems, such as the Boulton–Katritzky rearrangement in isoxazoles or rearrangements in benzodiazepines, analogous transformations have not been documented for the benzo[d]isothiazole core of the title compound. beilstein-journals.orgresearchgate.net The stability of the benzo[d]isothiazole aromatic system generally precludes facile skeletal rearrangements under typical laboratory conditions. The investigation of potential rearrangements would likely require specific energetic inputs, such as photochemical conditions or reactions with highly reactive intermediates, which have not been described for this molecule.
Structural Elucidation and Advanced Spectroscopic Characterization Techniques for 4 Methoxybenzo D Isothiazol 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Landscape
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR spectroscopy of 4-Methoxybenzo[d]isothiazol-3-amine would be expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).
The aromatic region would likely display a complex splitting pattern for the three protons on the benzene (B151609) ring. The proton at position 7 (H-7), situated between the methoxy (B1213986) group and the isothiazole (B42339) ring, would likely appear as a triplet. The protons at positions 5 and 6 (H-5 and H-6) would likely appear as doublets. The methoxy group protons (-OCH₃) would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons of the amine group (-NH₂) would also produce a broad singlet, the chemical shift of which can be variable and is often influenced by solvent and concentration.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 6.8 - 7.0 | Doublet (d) | ~8.0 |
| H-6 | 7.2 - 7.4 | Triplet (t) | ~8.0 |
| H-7 | 6.9 - 7.1 | Doublet (d) | ~8.0 |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | - |
| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | - |
¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment and the nature of neighboring atoms.
For this compound, one would expect to observe signals for the nine carbon atoms. The carbon attached to the amine group (C-3) and the carbon attached to the methoxy group (C-4) would be significantly influenced by these substituents. The remaining aromatic carbons would appear in the typical aromatic region (110-160 ppm), with their specific shifts determined by the electronic effects of the methoxy and isothiazole moieties. The methoxy carbon would be found further upfield.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | 160 - 165 |
| C-3a | 120 - 125 |
| C-4 | 150 - 155 |
| C-5 | 110 - 115 |
| C-6 | 125 - 130 |
| C-7 | 115 - 120 |
| C-7a | 145 - 150 |
| -OCH₃ | 55 - 60 |
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, strong cross-peaks would be expected between H-5 and H-6, and between H-6 and H-7, confirming their positions on the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. For example, the methoxy protons (-OCH₃) would show a correlation to the C-4 carbon, confirming the position of the methoxy group. Similarly, the amine protons could show correlations to C-3 and C-3a, while the aromatic protons would show correlations to neighboring and more distant carbons, solidifying the assignment of the entire benzo[d]isothiazole framework. nih.gov
Vibrational Spectroscopy: Probing Molecular Bonds and Functional Groups
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to particular functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, the C-H stretches of the aromatic ring and the methoxy group, the C=N and C=C stretching vibrations of the heterocyclic and aromatic rings, and the C-O stretching of the methoxy group. The presence of a strong band for the C-S bond would also be indicative of the isothiazole ring. mdpi.comnasa.gov
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | Medium |
| C=N Stretch | 1620 - 1650 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| N-H Bend (Amine) | 1550 - 1640 | Medium |
| C-O Stretch (Methoxy) | 1000 - 1300 | Strong |
| C-S Stretch | 600 - 800 | Weak to Medium |
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a laser source, where the frequency of the scattered light is shifted due to molecular vibrations. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the aromatic C=C stretching vibrations and the C-S stretching vibration of the isothiazole ring would be expected to produce strong signals. researchgate.net The symmetric vibrations of the benzene ring would also be prominent. This technique would provide confirmatory evidence for the key structural features identified by IR and NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of the molecule, a critical step in its identification.
For illustrative purposes, the PubChem database provides the exact mass for a structural isomer, 4-methoxy-1,3-benzothiazol-2-amine (C₈H₈N₂OS), which is 180.03573406 Da. nih.gov It is expected that the exact mass of this compound would be identical.
Table 1: Theoretical Exact Mass of this compound
| Property | Value |
| Chemical Formula | C₈H₈N₂OS |
| Monoisotopic Mass | 180.035734 Da (Calculated) |
| Molar Mass | 180.23 g/mol |
This interactive table allows for sorting and filtering of the data.
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern is characteristic of the compound's structure.
Specific MS/MS data for this compound is not available in the reviewed literature. However, analysis of related structures can provide insight into the expected fragmentation pathways. For instance, the MS/MS data for the [M+H]⁺ ion of the isomeric 4-methoxy-1,3-benzothiazol-2-amine (precursor m/z 181.043) shows significant fragment ions at m/z 166.9 and 122.0. nih.gov
The fragmentation of this compound would likely involve initial cleavages at the methoxy and amine groups, as well as potential ring opening of the isothiazole moiety. Common fragmentation pathways for related benzothiazole (B30560) and benzimidazole (B57391) structures often begin with the elimination of small, stable molecules or radicals. researchgate.net
Table 2: Illustrative Tandem Mass Spectrometry (MS/MS) Fragmentation Data for a Related Isomer
| Precursor Ion (m/z) | Fragment Ions (m/z) | Potential Neutral Loss |
| 181.043 ([M+H]⁺) | 166.9, 122.0 | CH₃, CS |
This interactive table allows for sorting and filtering of the data. The data presented is for the structural isomer 4-methoxy-1,3-benzothiazol-2-amine and serves as an example of potential fragmentation.
X-ray Crystallography for Solid-State Structure Confirmation
X-ray crystallography is an analytical technique that provides the definitive three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of the electron density can be generated, revealing the precise arrangement of atoms in the crystal lattice.
A crystal structure for this compound has not been reported in the searched literature. However, the crystal structure of a related derivative, 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide, has been determined. researchgate.net This structure reveals a triclinic crystal system with space group P-1. researchgate.net While the substituents are different, this information suggests the type of crystal lattice that benzo[d]isothiazole derivatives can form. The synthesis of various benzo[d]isothiazoles has been a subject of interest, indicating the importance of this class of compounds. arkat-usa.orgnih.gov
Table 3: Crystallographic Data for a Related Benzo[d]isothiazole Derivative
| Parameter | Value |
| Compound | 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.974(3) |
| b (Å) | 8.132(3) |
| c (Å) | 12.349(5) |
| α (°) | 86.123(4) |
| β (°) | 78.299(4) |
| γ (°) | 85.715(4) |
| Volume (ų) | 682.9(4) |
This interactive table allows for sorting and filtering of the data. The data is for a related compound and illustrates the type of information obtained from an X-ray crystallographic study.
Due to a lack of publicly available scientific literature detailing the specific computational and theoretical investigations of this compound, this article cannot be generated at this time. Extensive searches for dedicated research on this compound did not yield the necessary data to fulfill the detailed requirements of the requested outline, which includes specific quantum chemical calculations, spectroscopic predictions, and other theoretical analyses.
Computational and Theoretical Investigations of 4 Methoxybenzo D Isothiazol 3 Amine
Prediction and Correlation of Spectroscopic Properties
Electronic Absorption Spectra Prediction (e.g., λmax, Oscillator Strengths)
The prediction of electronic absorption spectra for organic molecules like 4-Methoxybenzo[d]isothiazol-3-amine is a key application of quantum chemical calculations. These computations help in understanding the electronic transitions within the molecule, which are responsible for its absorption of ultraviolet (UV) and visible light.
The primary method for this type of investigation is Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies required to excite an electron from a lower energy molecular orbital to a higher energy one. These excitation energies correspond to the wavelengths of maximum absorption (λmax). The probability of a particular electronic transition occurring is given by the oscillator strength. A higher oscillator strength indicates a more intense absorption peak.
For a molecule such as this compound, a TD-DFT calculation would typically involve:
Geometry Optimization: The molecule's three-dimensional structure is first optimized to find its most stable energetic conformation.
Excitation Energy Calculation: Using the optimized geometry, the TD-DFT calculation is performed to determine the energies of the lowest-energy electronic transitions.
Spectral Simulation: The calculated excitation energies and their corresponding oscillator strengths are then used to generate a theoretical UV-Vis spectrum. This is often done by fitting the data to Gaussian or Lorentzian functions to simulate the appearance of an experimental spectrum. researchgate.net
Studies on related heterocyclic compounds demonstrate that the choice of the functional and basis set in DFT calculations is crucial for obtaining results that correlate well with experimental data. researchgate.net For instance, in a study on 3,3'-diaminobenzidine, the B3LYP functional with a 6-311G(d,p) basis set was used to compute the electronic absorption behavior, and the results were found to be in good agreement with experimental spectra. researchgate.net
Table 1: Illustrative Predicted Electronic Absorption Data for a Heterocyclic Amine This table illustrates the typical output of a TD-DFT calculation. The data presented here is hypothetical and serves to demonstrate the type of information generated, not the actual values for this compound.
| Transition | Excitation Energy (eV) | λmax (nm) | Oscillator Strength (f) |
| S0 → S1 | 3.54 | 350 | 0.25 |
| S0 → S2 | 4.13 | 300 | 0.10 |
| S0 → S3 | 4.77 | 260 | 0.45 |
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For a molecule like this compound, this could involve studying its formation or its reactivity with other chemical species. Such studies are critical for optimizing reaction conditions and understanding the molecule's chemical behavior.
The process of elucidating a reaction mechanism computationally involves mapping out the potential energy surface of the reaction. This includes:
Identifying the structures of the reactants, products, and any intermediates.
Locating the transition state structure for each step of the reaction. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.
Calculating the activation energy, which is the energy difference between the reactants and the transition state.
For example, computational studies on the synthesis of related benzo[d]isothiazol-3(2H)-ones have proposed mechanisms involving intramolecular N–S bond formation. nih.gov These studies use DFT to model the reaction pathways, such as an electrochemical dehydrogenative cyclization, and identify the key intermediates and transition states. nih.gov Similarly, research into the formation of other heterocyclic systems, like 2-isoxazolines, has utilized computational methods to explore the reaction's regioselectivity and to determine that the reactions proceed via a polar, one-step mechanism without the formation of zwitterionic intermediates. mdpi.com
Conformational Landscape and Dynamics Studies
The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. For a molecule like this compound, with a flexible methoxy (B1213986) group and an amine group, multiple low-energy conformations may exist.
Computational conformational analysis typically begins with a search of the molecule's conformational space. This can be done using molecular mechanics or semi-empirical methods to quickly identify a range of possible conformations. The most promising low-energy conformers are then subjected to higher-level calculations, usually using DFT, to obtain more accurate geometries and relative energies.
A study on the conformational analysis of antimicrobial pyrazole (B372694) derivatives identified nine possible rotational isomers due to internal rotation around single bonds. Quantum mechanical calculations were then used to determine that only two of these conformers were energetically favorable. iu.edu.sa The most stable conformer was then used for further spectroscopic and electronic property calculations. iu.edu.sa This highlights the importance of identifying the global minimum energy structure on the potential energy surface.
Table 2: Illustrative Relative Energies of Conformers for a Substituted Benzene (B151609) Derivative This table provides a hypothetical example of the results from a conformational analysis, showing the relative stability of different conformers. The values are not specific to this compound.
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 0° (planar) | 0.00 | 75.3 |
| 2 | 180° (planar) | 0.25 | 24.7 |
| 3 | 90° (perpendicular) | 2.50 | <0.1 |
Role of 4 Methoxybenzo D Isothiazol 3 Amine As a Synthetic Building Block and Material Precursor
Precursor in the Synthesis of Complex Fused Heterocyclic Systems
The benzo[d]isothiazole scaffold is a fundamental component in a variety of biologically active compounds. arkat-usa.org The presence of both a reactive amine group and a modifiable aromatic ring in 4-methoxybenzo[d]isothiazol-3-amine makes it an ideal starting material for the construction of intricate fused heterocyclic systems. These systems are of great interest in medicinal chemistry due to their potential therapeutic applications. nih.gov
The synthesis of novel ring systems, such as benzo arkat-usa.orgnih.govisothiazolo[2,3-a]pyrazine-6,6-dioxide, has been achieved using related benzo[d]isothiazole derivatives. herts.ac.uk This highlights the potential of this compound to undergo similar domino reactions, where the amine group can react to form a new ring fused to the existing isothiazole (B42339) system. herts.ac.uk For instance, derivatives of benzo[d]isothiazole can be used to create fused pyrazine (B50134) ring systems with potential biological activity. herts.ac.uk
Scaffold for Novel Molecular Architecture Development
The inherent structure of this compound serves as a robust scaffold for the development of new molecular architectures. The isothiazole ring and the attached benzene (B151609) ring provide a rigid framework that can be further functionalized. This "ring fusion" strategy has been successfully employed to design inhibitors targeting specific biological interactions. nih.gov
The development of new synthetic methodologies is crucial for expanding the chemical space of benzo[d]isothiazole derivatives. arkat-usa.org These methods allow for the introduction of various substituents, enabling detailed structure-activity relationship (SAR) studies. The ability to modify the core structure is essential for fine-tuning the properties of the resulting molecules for specific applications, such as in drug discovery. lookchem.com
Applications in Materials Science
The unique electronic and optical properties of heterocyclic compounds make them valuable in materials science. Derivatives of benzo[d]isothiazole are being explored for their potential use in the development of new materials with specific electronic or optical characteristics. The extended π-system of the fused rings can contribute to properties like fluorescence, making them candidates for optical probes.
For example, 3-Methoxybenzo[d]isothiazole 1,1-dioxide, a related compound, is being investigated for its use in developing new materials with specific electronic or optical properties. smolecule.com This suggests that this compound could also serve as a precursor for materials with interesting photophysical or electronic properties. The ability to synthesize a variety of derivatives from this starting material opens up possibilities for creating a range of functional materials.
Design of Ligands for Catalytic Systems
The nitrogen and sulfur atoms within the benzo[d]isothiazole core of this compound offer potential coordination sites for metal ions. This makes it a candidate for the design of novel ligands for use in catalytic systems. The development of efficient catalysts is a significant area of research, and heterocyclic compounds often play a crucial role as ligands that can influence the activity and selectivity of a metal catalyst.
For instance, the synthesis of benzo[d]isothiazol-3(2H)-ones has been achieved using copper(I)-catalyzed cascade reactions where 1,10-phenanthroline (B135089) served as a ligand. nih.gov This demonstrates the utility of nitrogen-containing heterocyclic systems in catalysis. The structural features of this compound could be exploited to create tailored ligands for a variety of metal-catalyzed transformations, contributing to the advancement of synthetic chemistry. arkat-usa.org
Emerging Research Directions and Future Perspectives for 4 Methoxybenzo D Isothiazol 3 Amine
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's growing emphasis on environmental responsibility is driving the development of green synthetic routes for heterocyclic compounds. Traditional methods for synthesizing benzothiazole (B30560) and benzoisothiazole derivatives often rely on harsh reagents, toxic solvents, and energy-intensive conditions. bohrium.com Emerging research focuses on adopting green chemistry principles to synthesize scaffolds like 4-Methoxybenzo[d]isothiazol-3-amine.
Key strategies include the use of water or ethanol (B145695) as benign reaction media, the application of energy-efficient microwave irradiation, and the use of reusable and non-toxic catalysts. mdpi.comyoutube.com For instance, methods employing H₂O₂/HCl as a catalytic system in ethanol at room temperature have proven effective for creating benzothiazoles, offering high yields and short reaction times. mdpi.comyoutube.com Another green approach involves biocatalysis, using enzymes like commercial laccases, which operate under mild conditions and offer high specificity. mdpi.com These sustainable methodologies not only minimize environmental impact but also often lead to improved reaction efficiency and easier product isolation. bohrium.com
Table 1: Comparison of Synthetic Approaches for Benzothiazole/Benzoisothiazole Scaffolds
| Parameter | Traditional Method | Green Chemistry Approach |
|---|---|---|
| Solvent | Often toxic and volatile (e.g., DMF, Toluene) | Water, Ethanol, or solvent-free conditions |
| Catalyst | Stoichiometric and often toxic reagents | Recyclable heterogeneous catalysts (e.g., SnP₂O₇), Biocatalysts (e.g., Laccase) mdpi.com |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Room temperature reactions mdpi.comrsc.org |
| Byproducts | Often significant and hazardous waste | Minimized waste, often biodegradable |
| Efficiency | Variable yields, long reaction times | High yields, shorter reaction times, high atom economy bohrium.com |
Exploration of Novel Functionalization Strategies via C-H Activation
Direct carbon-hydrogen (C-H) activation has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For the this compound scaffold, C-H activation presents an exciting avenue for creating diverse libraries of novel derivatives.
Research on related benzothiazole and benzoisothiazole systems has demonstrated the feasibility of this approach. For example, palladium/copper co-catalyzed C-H bond functionalization has been used to directly arylate the thioimidate positions of benzobisthiazoles. nih.gov Similarly, regioselective C2-H functionalization of benzothiazoles can be achieved by forming intermediate thiazol-2-yl-triphenylphosphonium salts, which then react with various nucleophiles. nih.govresearchgate.net Applying these strategies to this compound could allow for the direct introduction of aryl, alkyl, and other functional groups onto the heterocyclic ring, bypassing multiple synthetic steps and expanding the accessible chemical space.
Table 2: Potential C-H Functionalization Strategies for the Benzoisothiazole Core
| Strategy | Catalyst System | Position of Functionalization | Type of Bond Formed |
|---|---|---|---|
| Direct Arylation | Palladium/Copper nih.gov | Thioimidate C-H positions | C-C (Aryl) |
| Phosphonium Salt Intermediate | Triphenylphosphine nih.govresearchgate.net | C2-H position (analogous) | C-O, C-N, C-S, C-Se |
| Oxidative Annulation | Rh(III) or Palladium acs.org | Ortho C-H on the benzene (B151609) ring | C-C, forming fused rings |
Chemoinformatics and Data-Driven Approaches for Scaffold Exploration
The integration of computational tools and data science is revolutionizing drug discovery and materials science. Chemoinformatics and data-driven methods offer a pathway to rapidly screen, identify, and optimize derivatives of this compound for specific biological activities or material properties. High-throughput screening (HTS) campaigns on large compound libraries have successfully identified benzisothiazolone derivatives as potent inhibitors of biological targets like HIV-1 reverse transcriptase. nih.govmdpi.com
For a specific scaffold like this compound, chemoinformatic approaches can be used to build virtual libraries of derivatives and predict their properties. Software tools can calculate drug-likeness based on "Lipinski's Rule of Five" and predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. researchgate.net Furthermore, molecular docking simulations can be performed to predict the binding affinity and mode of interaction of these virtual derivatives with specific protein targets, such as enzymes or receptors. researchgate.net This in silico screening process prioritizes the most promising candidates for synthesis and biological testing, saving significant time and resources.
Table 3: Application of Chemoinformatics in Scaffold Exploration
| Tool/Approach | Application for this compound | Potential Outcome |
|---|---|---|
| Virtual Screening | Docking virtual libraries against known protein targets (e.g., kinases, gyrases). researchgate.netacs.org | Identification of derivatives with high predicted binding affinity. |
| QSAR Modeling | Building models that correlate structural features with biological activity. | Predicting the activity of unsynthesized derivatives. |
| ADMET Prediction | In silico calculation of pharmacokinetic and toxicity properties. researchgate.net | Early-stage filtering of candidates with poor drug-like properties. |
| Pharmacophore Mapping | Identifying essential structural features required for biological activity. | Guiding the design of new derivatives with enhanced potency. |
Integration with Advanced Analytical Techniques for Real-Time Reaction Monitoring
Optimizing the synthesis of complex molecules like derivatives of this compound requires precise control over reaction parameters. Process Analytical Technology (PAT) involves the use of advanced analytical techniques to monitor reactions in real-time, providing a deeper understanding of reaction kinetics, intermediate formation, and endpoint determination.
Integrating techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry directly into the reaction vessel allows chemists to track the consumption of reactants and the formation of products as the reaction progresses. This continuous stream of data enables dynamic optimization of conditions like temperature, pressure, and reagent addition rates. For example, monitoring the disappearance of a key vibrational band from a starting material and the appearance of a new band corresponding to the product can indicate the reaction's progress and completion with high precision. This approach leads to improved yields, higher purity, enhanced safety, and more robust and reproducible synthetic processes.
Table 4: Advanced Analytical Techniques for Real-Time Synthesis Monitoring
| Technique | Principle | Information Gained |
|---|---|---|
| In-situ FTIR/Raman | Vibrational spectroscopy | Real-time concentration of reactants, intermediates, and products; functional group conversion. |
| Process NMR | Nuclear magnetic resonance | Detailed structural information; quantification of species in the reaction mixture. |
| Online HPLC/UPLC | Chromatographic separation | Quantitative analysis of reaction components; impurity profiling. |
| Mass Spectrometry | Mass-to-charge ratio analysis | Identification of intermediates and products; confirmation of molecular weight. |
Computational Design of Derivatives with Tailored Chemical Reactivity
Beyond predicting biological activity, computational chemistry provides powerful tools for designing molecules with specific, tailored chemical reactivity. Using quantum mechanical methods like Density Functional Theory (DFT), researchers can calculate the electronic properties of this compound and its potential derivatives with high accuracy.
These calculations can predict parameters that govern reactivity, such as frontier molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. For instance, by modeling different substituents on the benzoisothiazole ring, a chemist can predict how these changes will affect the nucleophilicity or electrophilicity of specific atoms. This knowledge is invaluable for designing derivatives that will be more reactive in a desired subsequent reaction (e.g., C-H activation) or more stable under certain conditions. This in silico design process allows for the rational creation of molecules with fine-tuned electronic and chemical properties, guiding synthetic efforts toward compounds with enhanced performance for specific applications.
Table 5: Computational Methods for Designing Chemical Reactivity
| Computational Method | Predicted Parameter | Application in Derivative Design |
|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO energy gap | Predicts electronic transitions and chemical stability. |
| Electrostatic Potential (ESP) Mapping | Maps of charge distribution | Identifies sites susceptible to nucleophilic or electrophilic attack. |
| Natural Bond Orbital (NBO) Analysis | Atomic charges, bond orders | Quantifies the strength and nature of chemical bonds within the molecule. |
| Molecular Dynamics (MD) Simulation | Conformational flexibility | Assesses the dynamic behavior and accessible shapes of a derivative. |
| Quantitative Structure-Reactivity Relationship (QSRR) | Correlation of structure with reactivity | Develops models to predict the reactivity of new derivatives based on their structure. |
Q & A
Q. What are the key synthetic routes for 4-Methoxybenzo[d]isothiazol-3-amine, and how can reaction efficiency be optimized?
The synthesis typically involves cyclization of substituted benzothiazole precursors with methoxy-containing amines. Reaction optimization can be achieved by adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents. For example, cyclization reactions under reflux in DMF yield higher purity products compared to lower-temperature conditions . A factorial design approach can systematically evaluate variables like catalyst loading, reaction time, and temperature to identify optimal conditions .
Key Parameters Table :
| Variable | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF, ethanol, THF | Polarity affects cyclization kinetics |
| Temperature | 80–120°C (reflux) | Higher temps favor ring closure |
| Catalyst | Acid (HCl) or base (K₂CO₃) | Acidic conditions improve cyclization |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Critical for confirming the methoxy group (δ ~3.8 ppm for –OCH₃) and aromatic proton environments. For example, the isothiazole ring protons appear as distinct singlets in δ 7.5–8.5 ppm .
- Mass Spectrometry : ESI-MS confirms molecular weight (MW: 180.23 g/mol) and fragmentation patterns .
- FT-IR : Identifies functional groups (N–H stretch at ~3400 cm⁻¹, C–S at ~650 cm⁻¹) .
Q. How should this compound be stored to ensure stability?
Store in inert atmospheres (argon/nitrogen) at 2–8°C, protected from light to prevent oxidation or hydrolysis of the isothiazole ring. Use amber glass vials to minimize photodegradation .
Advanced Research Questions
Q. What computational methods can predict reaction pathways for synthesizing this compound derivatives?
Quantum mechanical calculations (e.g., DFT) model transition states and intermediates in cyclization reactions. Tools like Gaussian or ORCA can simulate energy profiles to identify kinetically favorable pathways. Machine learning platforms (e.g., ICReDD’s workflow) integrate experimental data to refine computational predictions, reducing trial-and-error experimentation .
Q. How can contradictions in biological activity data for this compound be resolved?
Discrepancies in reported bioactivity (e.g., enzyme inhibition vs. no effect) may arise from assay conditions (pH, solvent) or impurity profiles. Mitigation strategies:
- Replicate studies with rigorously purified batches.
- Use orthogonal assays (e.g., fluorescence-based and radiometric assays for enzyme inhibition).
- Validate findings with structural analogs (e.g., 4-Bromo or 5-Fluoro derivatives) to isolate structure-activity relationships .
Q. What strategies minimize byproduct formation during functionalization of this compound?
- Selective Protection : Temporarily block the amine group with Boc or Fmoc before modifying the methoxy or isothiazole ring.
- Catalytic Control : Use Pd/Cu catalysts for cross-coupling reactions to avoid side reactions at the sulfur atom.
- Byproduct Analysis : LC-MS and HPLC track unintended products, enabling real-time optimization .
Q. How can the compound’s potential in neurodegenerative disease research be evaluated?
- In Vitro Models : Test cholinesterase inhibition (AChE/BChE assays) and amyloid-beta aggregation inhibition.
- Computational Docking : Simulate binding to Alzheimer’s-related targets (e.g., tau protein) using AutoDock Vina.
- Metabolic Stability : Assess hepatic microsome clearance to prioritize derivatives with favorable pharmacokinetics .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?
Use nonlinear regression models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. Bootstrap resampling quantifies uncertainty in potency estimates. For multiplexed assays (e.g., high-throughput screening), apply false discovery rate (FDR) corrections to minimize Type I errors .
Q. How can researchers validate the purity of synthesized batches?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and compare retention times to standards.
- Elemental Analysis : Verify %C, %H, %N, and %S match theoretical values (e.g., C: 53.31%, H: 4.47% for C₈H₈N₂OS) .
Cross-Disciplinary Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
